2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Overview
Description
2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18BrN3O and its molecular weight is 336.23 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole is 335.06332 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Serotonin 6 (5-HT6) Receptor Antagonists for Cognitive Disorders
A study focused on the development of indole derivatives as serotonin 6 (5-HT6) receptor antagonists identified a compound with significant potential for treating cognitive disorders. The research highlights the compound's high affinity and selectivity for the 5-HT6 receptor, indicating its promise for Alzheimer's disease treatment. This compound's preclinical efficacy, especially in combination with donepezil and memantine, showcases the role of similar indole derivatives in therapeutic applications (Nirogi et al., 2017).
Bromination Reactions of Indole Derivatives
Research on the reactivity of methyl hexahydro indolizino indole carboxylate derivatives with N-bromosuccinimide has provided insights into the bromination reactions of indole compounds. These reactions are crucial for synthesizing various indole derivatives with potential applications in medicinal chemistry and synthetic biology (Irikawa et al., 1989).
Natural and Semisynthetic Compounds from Sponges
A study on compounds isolated from the Jamaican sponge Smenospongia aurea, including indole alkaloids, revealed significant antimalarial, antimycobacterial, and serotonin receptor binding activities. These findings underscore the importance of natural and semisynthetic indole derivatives in discovering new anti-infective agents (Hu et al., 2002).
Photochromic Properties of Spiro[indoline-naphthaline] Oxazine Derivatives
Investigations into spiro[indoline-naphthaline]oxazine derivatives have explored their photochromic properties. Such studies are vital for developing materials with potential applications in optical data storage and photo-switchable devices, demonstrating the broader scientific applications of indole-based compounds (Li et al., 2015).
Properties
IUPAC Name |
2-(6-bromoindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-17-6-8-18(9-7-17)15(20)11-19-5-4-12-2-3-13(16)10-14(12)19/h2-5,10H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYUQAWGYKXRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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